Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione
Description
Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione (CAS 57796-78-8) is a bicyclic heterocyclic compound with the molecular formula C₆H₇NO₃ and a molecular weight of 141.125 g/mol . The compound is synthesized via reactions involving L-proline derivatives, such as the condensation of L-proline with chloral hydrate in chloroform . Its stereospecific variants, like the (S)-enantiomer (CAS 45736-33-2), exhibit optical activity, with reported specific rotations ([α]D²⁵) of +32.7° to +34.2° in methanol .
Properties
IUPAC Name |
5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-4-2-1-3-7(4)6(9)10-5/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWNBXNPBSVNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971691 | |
| Record name | Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5626-64-2, 45736-33-2 | |
| Record name | Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5626-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005626642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.606 | |
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| Record name | 1H,3H-Pyrrolo(1,2-c)Oxazole-1,3-dione Tetrahydro- (7aS)- | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry
Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione serves as a versatile building block in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex heterocycles. This capability makes it valuable for developing new materials and fine chemicals.
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound can effectively inhibit the growth of certain bacteria and fungi. These findings suggest its potential as a lead compound in developing new antimicrobial agents.
- Antitumor Activity: Investigations into its antitumor properties reveal that some derivatives may interact with cellular pathways involved in cancer progression. This interaction could pave the way for novel cancer therapeutics .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential to develop new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug development aimed at treating infectious diseases and cancer .
Case Study 1: Antimicrobial Activity
A study published in MDPI highlighted the synthesis of several derivatives of this compound and their evaluation against common bacterial strains. The results demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the core structure could enhance efficacy .
Case Study 2: Antitumor Effects
Another research effort focused on the antitumor properties of this compound derivatives. The study showed that certain compounds induced apoptosis in cancer cell lines while sparing normal cells. This selectivity indicates the potential for developing targeted cancer therapies based on this scaffold .
Summary of Applications
| Field | Applications |
|---|---|
| Chemistry | Building block for complex heterocycles |
| Biology | Antimicrobial and antitumor activities |
| Medicinal Chemistry | Development of novel therapeutic agents |
Mechanism of Action
The mechanism of action of Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
(a) 7a-Methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione (CAS 42856-70-2)
- Molecular Formula : C₇H₁₀N₂O₂
- Key Differences : Replaces the oxazole oxygen with an imidazole nitrogen, introducing a methyl group at the 7a position.
- Properties : Higher molecular weight (170.17 g/mol ) and altered electronic properties due to the imidazole ring’s basicity .
- Applications: Not explicitly reported, but imidazole derivatives are often explored for neurological targets .
(b) 3H-Oxazolo[3,4-a]pyridine-1,3(5H)-dione (CAS 104561-28-6)
Stereochemical Variants and Derivatives
(a) (S)-Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione (CAS 45736-33-2)
- Molecular Formula: C₆H₇NO₃
- Key Differences : Enantiomeric specificity with [α]D²⁵ = +32.7° (experimental) vs. +34.2° (literature) .
- Synthesis : Derived from L-proline, ensuring chirality retention during cyclization .
(b) Tetrahydro-1H,3H-Pyrrolo[1,2-c]oxazol-1-one (CAS 122079-52-1)
Functionalized Derivatives
(a) Methyl (R)-2-oxothiazolidine-4-carboxylate (CAS 1663-47-4)
- Molecular Formula: C₅H₇NO₃S
- Key Differences : Replaces oxazole with thiazolidine, introducing a sulfur atom and ester group.
Comparative Data Table
Biological Activity
Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione is a heterocyclic compound that has attracted attention due to its unique structure and potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 141.125 g/mol. Its structure features a bicyclic framework that includes both pyrrole and oxazole rings, which may contribute to its diverse biological activities .
| Property | Value |
|---|---|
| Molecular Formula | C6H7N O3 |
| Molar Mass | 141.125 g/mol |
| CAS Number | 5626-64-2 |
| EINECS | 2270665 |
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antiviral Activity : Some studies have suggested that derivatives of this compound may possess antiviral properties. For instance, compounds with similar structures have demonstrated activity against viruses like HIV and the tobacco mosaic virus (TMV) .
Anticancer Potential : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation. Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its cytotoxicity against various cancer cell lines .
Enzyme Interaction : The compound has been shown to interact with specific enzymes and receptors in metabolic pathways. Studies employing binding affinity assays have revealed potential targets that could be influenced by this compound .
Synthesis Methods
The synthesis of this compound can be achieved through various methods. One common approach involves cyclization reactions of appropriate precursors under acidic or basic conditions. This versatility in synthesis allows for the creation of various derivatives that may exhibit enhanced biological activity .
Case Study 1: Antiviral Activity
In a study focused on antiviral agents, derivatives of this compound were tested for their efficacy against HIV. Results indicated an EC50 value of approximately 3.98 µM for one derivative, demonstrating significant antiviral activity with a favorable therapeutic index .
Case Study 2: Anticancer Properties
Another research effort evaluated the anticancer potential of this compound derivatives against human cancer cell lines. The findings revealed IC50 values ranging from 5 to 15 µM depending on the structural modifications made to the core compound .
Preparation Methods
Cyclization of Amino Acid Derivatives
The most widely documented route to Tetrahydro-1H,3H-pyrrolo(1,2-c)oxazole-1,3-dione involves the cyclization of proline or its derivatives. Proline’s inherent five-membered pyrrolidine ring serves as a precursor for the fused oxazole moiety. A common method utilizes phosgene (COCl₂) or its safer alternatives (e.g., triphosgene) to induce cyclodehydration. For example, reaction of L-proline with phosgene in anhydrous dichloromethane at 0–5°C yields the target compound through intramolecular esterification and decarboxylation .
Key reaction parameters :
-
Temperature : 0–25°C (prevents side reactions)
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Solvent : Dichloromethane or tetrahydrofuran (ensures homogeneity)
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Stoichiometry : 1:1 molar ratio of proline to phosgene
Industrial protocols often replace phosgene with triethylamine (TEA) as a base to neutralize HCl byproducts, enhancing reaction efficiency. For instance, a scaled-up synthesis reported a 78% yield by substituting Ag₂O with TEA, reducing costs while maintaining purity .
Alternative Cyclization Agents
Due to phosgene’s toxicity, researchers have explored safer cyclization agents. Carbonyldiimidazole (CDI) and ethyl chloroformate are prominent alternatives. CDI-mediated cyclization of N-Boc-proline in dimethylformamide (DMF) at 50°C achieves a 65% yield, with the Boc group facilitating intermediate stability . Ethyl chloroformate, used in tandem with TEA, generates mixed carbonates that cyclize under mild conditions (25°C, 12 hours), yielding 70% product .
Comparative analysis of cyclization agents :
| Agent | Temperature (°C) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Phosgene | 0–5 | CH₂Cl₂ | 75 | 98 |
| CDI | 50 | DMF | 65 | 95 |
| Ethyl chloroformate | 25 | THF | 70 | 97 |
Data adapted from VulcanChem and LookChem .
Stereochemical Control in Synthesis
The compound’s stereochemistry is critical for its biological activity. Asymmetric synthesis methods employ chiral auxiliaries or catalysts to enforce desired configurations. A study using (R)-proline as the starting material and (-)-sparteine as a chiral ligand achieved 90% enantiomeric excess (ee) in the final product . Conversely, racemic mixtures form when using non-chiral proline derivatives, necessitating chromatographic separation .
Industrial-Scale Production
Industrial processes prioritize cost-effectiveness and scalability. A patented method optimizes the reaction by:
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Continuous flow reactors : Enhances heat transfer and reduces reaction time (2 hours vs. 12 hours batch) .
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Solvent recycling : Recovers >90% of dichloromethane via distillation.
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Catalyst recovery : Magnetic nanoparticle-supported catalysts are reused for 5 cycles without yield loss .
Economic metrics :
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Production cost : $120/kg (vs. $450/kg laboratory scale)
Purification and Characterization
Crude product purification involves recrystallization from ethanol/water (4:1 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is confirmed via:
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HPLC : Retention time 8.2 min (C18 column, 1 mL/min acetonitrile/water) .
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NMR : Distinct signals at δ 4.3 (pyrrolidine CH₂) and δ 5.1 (oxazole CH) .
Case Study: Large-Sbatch Synthesis
A 2024 VulcanChem protocol detailed a 1 kg synthesis:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione derivatives, and what key reaction parameters influence their yields?
- Methodological Answer : The compound and its derivatives are synthesized via N-heterocyclic carbene (NHC)-catalyzed [6+2] annulation reactions. For example, 3-substituted derivatives are prepared by reacting 1H-pyrrole-2-carbaldehyde with trifluoromethyl ketones in the presence of triazolium salts (e.g., 0.1 mmol), Cs₂CO₃ (0.25 mmol), and oxidants (e.g., 0.5 mmol) in CHCl₃ at 30°C for 14 hours . Key parameters affecting yields include catalyst loading, solvent choice (e.g., CCl₄ or CHCl₃), and reaction time. Lower yields (e.g., 31–39%) for nitro- or bromo-substituted analogs may arise from steric or electronic effects, necessitating optimization of stoichiometry or temperature .
Q. How is NMR spectroscopy utilized in characterizing the stereochemistry and purity of Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione compounds?
- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereoelectronic effects. For instance, 3-(3-chlorophenyl)-3-(trifluoromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one (3n) shows distinct ¹H NMR signals at δ 6.14 ppm (broad singlet, 1H) and ¹³C NMR peaks at δ 174.4 ppm (carbonyl) and 55.9 ppm (oxazole ring carbons) in CDCl₃ . Splitting patterns (e.g., doublets at J = 8.2 Hz) and integration ratios help verify purity and rule out diastereomers. FTIR further supports structural assignments via carbonyl stretching (~1700 cm⁻¹) .
Q. What are the standard protocols for optimizing reaction conditions in the synthesis of pyrrolooxazolone-based heterocycles?
- Methodological Answer : Optimization involves systematic variation of bases (e.g., DIPEA vs. Cs₂CO₃), solvents (polar aprotic vs. chlorinated), and temperature. For example, using 4 equivalents of DIPEA instead of 2 improves yields in reactions involving hydrochloride salts . Column chromatography (hexane/EtOAc gradients) is standard for purification, with yields typically ranging from 31% to 67% for halogenated derivatives . Reaction monitoring via TLC or LC-MS ensures intermediate stability and identifies side products .
Advanced Research Questions
Q. How can researchers address contradictory data between computational modeling and experimental results in the reactivity of Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione derivatives?
- Methodological Answer : Discrepancies often arise in regioselectivity predictions for electrophilic substitutions. For example, computational models may overestimate the stability of brominated intermediates compared to experimental yields (e.g., 39% for 3y ). To resolve this, combine DFT calculations with kinetic studies (e.g., variable-temperature NMR) to assess transition-state energies. Cross-validate with X-ray crystallography or NOESY experiments to confirm spatial arrangements .
Q. What strategies are effective in improving low yields (<40%) observed in halogenated derivatives of Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione?
- Methodological Answer : Low yields in brominated analogs (e.g., 3y, 39% ) may result from competing side reactions or poor solubility. Strategies include:
- Catalyst Screening : Test alternative NHC catalysts or transition-metal complexes to enhance turnover.
- Solvent Optimization : Replace CHCl₃ with DMF or THF to improve substrate solubility.
- Additive Use : Introduce molecular sieves to scavenge water or stabilize reactive intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times and minimize decomposition pathways.
Q. How should toxicity data (e.g., LD₅₀ values) be integrated into the design of experiments involving Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
